Saccharocarcin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H101NO20 |

|---|---|

Molecular Weight |

1240.5 g/mol |

IUPAC Name |

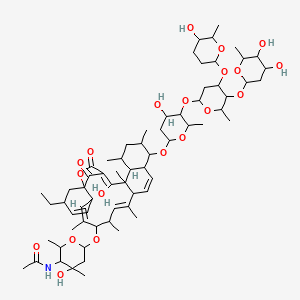

N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |

InChI |

InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24-,62-54- |

InChI Key |

WBJMUCNBAGLXQP-MCSWFQKOSA-N |

Isomeric SMILES |

CCC1CC23C(C=C1)/C=C(\C(C(/C=C(\C4C=CC5C(C4(/C(=C(\C2=O)/C(=O)O3)/O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)/C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)/C |

Canonical SMILES |

CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Saccharocarcin A: Discovery, Origin, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Saccharocarcin A, a novel macrocyclic lactone with antibacterial properties. The document details its discovery, the producing microorganism, and its origin. It also summarizes the available data on its biological activity and outlines the experimental protocols for its production, isolation, and structural characterization.

Discovery and Origin

This compound is a member of a family of six novel macrocyclic lactones discovered by researchers at the Schering-Plough Research Institute.[1] The compounds were isolated from the fermentation broth of a nocardioform actinomycete, strain SCC 1886.[1] This strain was originally isolated from a soil sample collected in Ohio.[1]

Producing Microorganism

The producing organism, strain SCC 1886, was identified as Saccharothrix aerocolonigenes subsp. antibiotica.[1] This identification was based on several key taxonomic characteristics:[1]

-

Formation of fragmenting substrate mycelia.

-

Aerial mycelia that coalesce to form aerial colonies.

-

Whole-cell hydrolysates containing meso-diaminopimelic acid, galactose, and rhamnose.

-

Physiological comparisons to the type species of the Saccharothrix genus.

Chemical Structure

This compound and its analogs are novel tetronic acid derivatives.[2] Their structures were elucidated using spectral data and chemical degradation.[2] Key structural features include:[2]

-

A modified tetronic acid homolog.

-

An ethyl or propyl side chain at C-23.

-

A methyl group at C-16.

-

A novel sugar-amide at C-17.

Biological Activity

This compound has demonstrated activity against Gram-positive bacteria.[1] The available data on its biological activity is summarized below.

Antibacterial Activity

The isolated Saccharocarcin compounds were found to be active against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1] Specific Minimum Inhibitory Concentration (MIC) values from the initial discovery studies are not publicly available.

Cytotoxicity

This compound was reported to be non-cytotoxic at concentrations up to 1.0 µg/mL.[1] Further detailed cytotoxicity studies, including IC50 values against various cell lines, are not extensively documented in publicly available literature.

Table 1: Summary of Biological Activity of this compound

| Test | Organism/Cell Line | Activity | Quantitative Data | Reference |

| Antibacterial | Micrococcus luteus | Active | Not specified | [1] |

| Antibacterial | Staphylococcus aureus | Active | Not specified | [1] |

| Antibacterial | Chlamydia trachomatis | Active | Not specified | [1] |

| Cytotoxicity | Not specified | Non-cytotoxic | Up to 1.0 µg/mL | [1] |

Experimental Protocols

Detailed, step-by-step protocols for the production and analysis of this compound are not fully detailed in the original publications. However, the key methodologies are outlined below, supplemented with general procedures for similar natural products.

Fermentation

Peak production of this compound was achieved after 95 hours of fermentation in a starch-rich medium.[1]

Fermentation Protocol Outline:

-

Inoculum Preparation: A seed culture of Saccharothrix aerocolonigenes subsp. antibiotica (strain SCC 1886) is prepared by inoculating a suitable liquid medium and incubating until sufficient growth is achieved.

-

Production Fermentation: The production medium, rich in starch, is inoculated with the seed culture. The fermentation is carried out in a fermenter under controlled conditions of temperature, pH, and aeration for approximately 95 hours.[1]

-

Monitoring: The production of this compound is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Caption: A simplified workflow for the fermentation of this compound.

Isolation and Purification

The Saccharocarcins were isolated from the fermentation broth by solvent extraction and purified by HPLC.[1]

Isolation and Purification Protocol Outline:

-

Extraction: The whole fermentation broth is extracted with a suitable organic solvent (e.g., ethyl acetate, butanol) to partition the Saccharocarcin compounds into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for purification. A reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water) is typically used for the separation of macrocyclic lactones.[3][4]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing the pure this compound.

Caption: A general workflow for the isolation and purification of this compound.

Structure Elucidation

The structures of the Saccharocarcins were determined by spectral data and chemical degradation.[2]

Structure Elucidation Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Chemical Degradation: To break down the molecule into smaller, identifiable fragments, such as the sugar and aglycone moieties.

Mechanism of Action and Signaling Pathways

The specific mechanism of action and the cellular signaling pathways affected by this compound have not been elucidated in the available scientific literature. As a member of the tetronic acid class of antibiotics, its activity may involve the disruption of key cellular processes in bacteria. However, without specific studies, any proposed mechanism would be speculative.

For context, many antibiotics target essential bacterial processes. A generalized diagram of potential bacterial signaling and metabolic pathways that are often targeted by antibiotics is provided below.

Caption: General bacterial processes commonly targeted by antibiotics.

Biosynthesis

The specific biosynthetic gene cluster for this compound in Saccharothrix aerocolonigenes has not been reported. However, as a tetronic acid-containing natural product, its biosynthesis is expected to follow a pathway involving polyketide synthase (PKS) and other modifying enzymes. The general biosynthetic pathway for many tetronate antibiotics involves the condensation of small carboxylic acid units by a PKS, followed by cyclization and tailoring reactions.

Caption: A simplified, general pathway for the biosynthesis of tetronic acid antibiotics.

Conclusion

This compound represents a novel class of macrocyclic lactone antibiotics with activity against Gram-positive bacteria. While its initial discovery and structural characterization have been reported, further in-depth studies are required to fully elucidate its quantitative biological activity, mechanism of action, and biosynthetic pathway. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in this class of natural products.

References

- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

Chemical structure and physicochemical properties of Saccharocarcin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocarcin A is a complex macrocyclic lactone belonging to the spirotetronate class of natural products.[1] Isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, it has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and Chlamydia trachomatis.[2][3] Its intricate chemical architecture and biological profile make it a subject of interest for further investigation in drug discovery and development. This guide provides a detailed overview of the chemical structure and physicochemical properties of this compound, along with insights into its biological activity and biosynthesis.

Chemical Structure and Physicochemical Properties

This compound is a high molecular weight molecule characterized by a complex polyketide-derived structure. Its core features a tetronic acid moiety spiro-linked to a cyclohexene (B86901) ring, which is embedded within a larger macrocycle.[1] The structure is further decorated with several sugar residues, contributing to its complexity and likely influencing its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [4] |

| Molecular Weight | 1240.5 g/mol | [4] |

| CAS Number | 158475-32-2 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 220°C | [6] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility. | [5] |

| UV Absorption Maxima (λmax) | Similar to related spirotetronates with maxima at ~230 and ~310 nm. | [7] |

| Storage Temperature | -20°C | [5] |

Biological Activity

This compound exhibits potent antibacterial properties. It is particularly effective against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus.[3] Furthermore, it has shown significant activity against Chlamydia trachomatis, with a reported Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[2][8] While the precise mechanism of action has not been fully elucidated, the antibacterial effects of related compounds often involve the disruption of cell membrane integrity or the inhibition of essential macromolecular biosynthesis pathways, such as DNA, RNA, and protein synthesis.[9][10]

Experimental Protocols

The isolation and structural characterization of this compound involve multi-step procedures that are standard for natural product chemistry.

Isolation and Purification

-

Fermentation: Saccharothrix aerocolonigenes subsp. antibiotica is cultured in a suitable nutrient-rich medium to produce this compound. Peak production is typically observed after an extended fermentation period.[3]

-

Extraction: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant. This compound is then extracted from the mycelium using organic solvents such as ethyl acetate (B1210297) or methanol.

-

Purification: The crude extract is subjected to chromatographic purification. A common technique is High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18). A gradient elution system with solvents like acetonitrile (B52724) and water is typically employed to separate this compound from other metabolites.[3]

Structure Elucidation

The complex structure of this compound was determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule. These experiments provide detailed information about the carbon skeleton and the arrangement of the sugar moieties.[5][8]

Biosynthesis of this compound

This compound, as a spirotetronate, is biosynthesized through a type I polyketide synthase (PKS) pathway.[1][4][6] This intricate enzymatic machinery assembles the complex carbon backbone from simple acyl-CoA precursors.

Proposed Biosynthetic Pathway for Spirotetronates

The following diagram illustrates a generalized biosynthetic pathway for the formation of the spirotetronate core, which is central to the structure of this compound.

Caption: Generalized biosynthetic pathway of Spirotetronates.

Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not yet been definitively identified. However, given its structural class and biological activity, it is plausible that its mechanism of action involves interaction with key cellular processes. For instance, some spirotetronates are known to interfere with bacterial fatty acid synthesis, while others can impact signal transduction pathways within eukaryotic cells, although this compound itself was reported to be non-cytotoxic at concentrations up to 1.0 microgram/ml.[3] Further research is required to elucidate the specific signaling pathways modulated by this compound that lead to its antibacterial effects.

Conclusion

This compound is a structurally complex natural product with significant antibacterial activity. Its detailed physicochemical properties have been characterized, and a general biosynthetic pathway has been proposed based on its spirotetronate class. While the precise mechanism of action and the signaling pathways it perturbs remain to be fully understood, its potent biological activity warrants further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.de]

- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Saccharocarcin A: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available information on the macrocyclic lactone antibiotic, Saccharocarcin A. It is important to note that specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values and detailed mechanistic pathways, are not extensively available in publicly accessible literature. Therefore, some sections of this guide provide representative methodologies and conceptual diagrams based on the known characteristics of this class of antibiotics.

Introduction

This compound is a novel macrocyclic lactone antibiotic produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, which was first isolated from a soil sample.[1] As a member of the macrolide family, a well-established class of antibiotics, this compound presents a potentially valuable scaffold for the development of new therapeutic agents. This guide aims to consolidate the existing knowledge on this compound and provide a technical framework for researchers and professionals involved in drug discovery and development.

Structure and Physicochemical Properties

This compound belongs to a family of six novel tetronic acid analogs.[2] The core structure is a macrocyclic lactone, a large ring composed of ester or lactone linkages. The detailed chemical structure and physicochemical properties are essential for understanding its biological activity and for any future structure-activity relationship (SAR) studies. While the exact structure of this compound is not detailed here, the family of compounds is characterized as modified tetronic acid homologs.[2]

Biosynthesis

This compound is a secondary metabolite produced through fermentation of Saccharothrix aerocolonigenes subsp. antibiotica.[1] The biosynthesis of such complex macrocyclic lactones in actinomycetes typically involves large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines catalyze the sequential condensation of small carboxylic acid units to build the polyketide chain, which then undergoes cyclization and further modifications to yield the final macrocyclic structure.

While the specific gene cluster for this compound biosynthesis has not been publicly detailed, a generalized representation of a Type I PKS system, which is common for the biosynthesis of such macrocycles, is depicted below.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated. However, many macrocyclic lactone antibiotics are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. They typically bind to the 50S ribosomal subunit, interfering with the translocation step of polypeptide chain elongation. A hypothetical mechanism of action is illustrated below.

Antibacterial Spectrum and Activity

This compound has demonstrated activity against the Gram-positive bacteria Micrococcus luteus and Staphylococcus aureus, as well as the atypical bacterium Chlamydia trachomatis.[1] Specific Minimum Inhibitory Concentration (MIC) values from published studies are not available. The following table provides a template for how such data would be presented. The values provided are for illustrative purposes only.

| Bacterial Strain | Type | Illustrative MIC (µg/mL) |

| Micrococcus luteus | Gram-positive | Data not available |

| Staphylococcus aureus | Gram-positive | Data not available |

| Chlamydia trachomatis | Atypical | Data not available |

Cytotoxicity

Importantly, this compound was reported to be non-cytotoxic at concentrations up to 1.0 µg/mL.[1] This indicates a potential for selective activity against bacterial cells over mammalian cells, a crucial characteristic for a therapeutic antibiotic.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol describes a generalized method for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile diluent (e.g., broth or DMSO)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (no antibiotic) and a negative control (no bacteria) for each plate.

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound on a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

96-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as the ratio of the absorbance of treated cells to that of the untreated control cells.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial evaluation of a novel antibiotic like this compound.

Conclusion

This compound represents a promising macrocyclic lactone antibiotic with activity against clinically relevant bacteria and low cytotoxicity. While the currently available data is limited, this guide provides a foundational understanding of its properties and the standard methodologies required for its further investigation. Future research should focus on determining its specific MIC values against a broader panel of pathogens, elucidating its precise mechanism of action, and exploring its biosynthetic pathway to enable potential bioengineering efforts. Such studies will be crucial in assessing the full therapeutic potential of this compound and its derivatives.

References

- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Saccharocarcin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocarcin A is a member of the saccharocarcin family, a group of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subspecies antibiotica. While this bacterial strain is a known producer of potent antitumor agents, current scientific literature indicates that this compound's primary activity is antibacterial, with limited evidence supporting a direct role in cancer therapy. This technical guide provides a comprehensive overview of the available data on this compound and contextualizes its biological activity within the broader profile of compounds isolated from Saccharothrix aerocolonigenes.

Biological Activity of this compound

Initial studies on the saccharocarcin family, including this compound, focused on their antimicrobial properties. Research has shown that these compounds are active against a range of bacteria. However, a key study on their biological properties reported that the isolated saccharocarcins "were not cytotoxic at concentrations up to 1.0 microgram/ml" . This finding suggests that, at least in the initial screenings, this compound did not exhibit significant direct toxicity to cancer cells, which is a primary characteristic sought in potential anticancer agents.

As of the latest available data, there is a notable absence of published research detailing a specific anticancer mechanism of action for this compound. Consequently, information regarding its impact on cellular signaling pathways, induction of apoptosis, or cell cycle arrest in cancer cells is not available.

Data Presentation: Quantitative Analysis

Due to the lack of specific studies on the anticancer effects of this compound, there is no quantitative data, such as IC50 values, binding affinities, or kinetic parameters related to cancer cell lines, to present in a tabular format.

Experimental Protocols

The absence of research into the anticancer mechanism of this compound means there are no established experimental protocols to detail. Methodologies for assessing its antibacterial activity would follow standard microbiological assays, but protocols for investigating its effects on cancer-specific pathways have not been published.

Context: Other Bioactive Compounds from Saccharothrix aerocolonigenes

It is noteworthy that the producing organism, Saccharothrix aerocolonigenes, is a source of other well-characterized compounds with significant antitumor properties. These include:

-

Rebeccamycin (B1679247): A well-known indolocarbazole antibiotic that acts as a topoisomerase I poison, interfering with DNA replication in cancer cells.

-

Fluoroindolocarbazoles: Novel derivatives of indolocarbazoles that have demonstrated potent activity against leukemia in murine models.

The potent anticancer activity of these co-produced compounds may be a source of interest in Saccharothrix aerocolonigenes for cancer research. However, it is crucial to distinguish the activities of these compounds from that of the saccharocarcin family.

Logical Relationship: this compound and Anticancer Research

The current body of evidence positions this compound as an antibiotic with no demonstrated cytotoxic activity against cancer cells in initial screenings. The logical flow for future investigation would necessitate foundational research to ascertain any potential anticancer effects before a detailed mechanism of action can be elucidated.

Caption: Logical workflow for investigating the potential anticancer properties of this compound.

Conclusion

Unraveling the Assembly Line: A Technical Guide to the Putative Saccharocarcin A Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway and gene cluster for Saccharocarcin A have not been experimentally elucidated in published literature. This guide presents a scientifically informed, hypothetical pathway based on the known biosynthesis of structurally related polyketide-derived macrolactones containing a tetronic acid moiety. All quantitative data and experimental protocols are illustrative examples based on common methodologies in natural product biosynthesis research.

Introduction

This compound is a member of a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] These compounds are characterized by a tetronic acid moiety, a feature associated with a range of biological activities.[3][4] Understanding the biosynthesis of this compound is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties. This technical guide outlines a putative biosynthetic pathway for this compound, details a hypothetical corresponding gene cluster, and provides exemplar experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound backbone is proposed to be initiated by a Type I Polyketide Synthase (PKS) assembly line. The formation of the characteristic tetronic acid ring is hypothesized to involve a dedicated set of enzymes, followed by tailoring modifications including glycosylation.

Polyketide Chain Assembly

The polyketide backbone is likely assembled from acetate (B1210297) and propionate (B1217596) extender units, incorporated by specific modules of the PKS. Each module is responsible for the addition and modification of a two- or three-carbon unit.

Tetronic Acid Formation

The formation of the tetronic acid moiety is a key step. It is proposed to be formed from a polyketide intermediate and a C3 glyceryl unit, a mechanism observed in the biosynthesis of other tetronate-containing natural products.[3]

Post-PKS Modifications

Following the release of the polyketide chain and formation of the macrolactone ring, a series of tailoring enzymes are predicted to act upon the molecule. These modifications may include hydroxylations and the attachment of a sugar moiety by a glycosyltransferase.

Hypothetical this compound (sca) Biosynthetic Gene Cluster

Based on the proposed pathway, a hypothetical gene cluster, designated sca, is presented. The organization of this cluster is modeled on known PKS gene clusters from actinomycetes.

Table 1: Hypothetical Genes in the this compound (sca) Biosynthetic Cluster

| Gene | Proposed Function | Substrate/Product (Hypothetical) | Molecular Weight (kDa, Estimated) |

| scaP1-P3 | Type I Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA / Polyketide Chain | > 200 (each) |

| scaT | Thioesterase (TE) | PKS-bound polyketide / Macrolactone | 30 |

| scaO1-O3 | Oxidoreductases (e.g., P450 monooxygenases) | Macrolactone / Hydroxylated intermediates | 40-50 (each) |

| scaG | Glycosyltransferase (GT) | Hydroxylated macrolactone, NDP-sugar / Glycosylated Saccharocarcin | 45 |

| scaS1-S3 | Sugar biosynthesis enzymes | Glucose-1-phosphate / NDP-activated sugar | 35-50 (each) |

| scaR | Regulatory protein (e.g., LAL-family regulator) | - | 25 |

| scaE | Efflux pump / Transporter | This compound | 55 |

Experimental Protocols for Pathway Elucidation

The following are detailed methodologies for key experiments that would be essential in elucidating the actual this compound biosynthetic pathway.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the roles of individual genes in the sca cluster.

Protocol:

-

Gene Knockout:

-

Construct a gene replacement vector containing flanking regions of the target gene and a resistance cassette.

-

Introduce the vector into Saccharothrix aerocolonigenes via conjugation or protoplast transformation.

-

Select for double-crossover mutants and confirm the gene deletion by PCR and Southern blot analysis.

-

Analyze the metabolite profile of the mutant strain by HPLC-MS to identify any changes in this compound production or the accumulation of intermediates.

-

-

Heterologous Expression:

-

Clone the entire putative sca gene cluster into a suitable expression vector (e.g., a BAC or PAC).

-

Introduce the vector into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

-

Cultivate the heterologous host under appropriate conditions and analyze the culture extracts for the production of this compound.

-

Precursor Feeding Studies

Objective: To identify the building blocks of the this compound backbone.

Protocol:

-

Stable Isotope Labeling:

-

Supplement the production medium of Saccharothrix aerocolonigenes with ¹³C-labeled precursors (e.g., [1-¹³C]acetate, [1-¹³C]propionate).

-

Isolate this compound from the labeled culture.

-

Analyze the purified compound by ¹³C-NMR and mass spectrometry to determine the incorporation pattern of the labeled precursors.

-

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and the logical workflow for its experimental validation.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Conclusion

While the precise enzymatic steps and genetic basis for this compound biosynthesis remain to be discovered, this guide provides a robust hypothetical framework for initiating research in this area. The proposed pathway, gene cluster, and experimental protocols offer a clear roadmap for researchers to unravel the molecular intricacies of this promising class of natural products. Future work involving the sequencing of the Saccharothrix aerocolonigenes genome will be paramount to validating and refining the hypotheses presented herein.

References

- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. What is Tetronic acid?_Chemicalbook [chemicalbook.com]

Spectroscopic Data Interpretation for Saccharocarcin A: A Technical Guide

Disclaimer: Despite extensive research, the primary literature containing the specific quantitative ¹H and ¹³C NMR chemical shifts, coupling constants, and mass spectrometry fragmentation data for Saccharocarcin A, as determined in its original structure elucidation, is not publicly accessible. This guide will therefore provide an in-depth framework for the spectroscopic analysis of this compound based on its known chemical structure. The presented data tables contain expected chemical shift ranges for the structural motifs present in this compound and should be considered illustrative rather than experimentally determined values for this specific molecule.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the principles and methodologies for the spectroscopic analysis of complex macrocyclic lactones, using this compound as a prime example.

Introduction to this compound

This compound is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. Its complex structure features a tetronic acid moiety, a macrocyclic ring, and a novel sugar-amide side chain. The elucidation of such intricate natural product structures relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For a molecule like this compound, a suite of 1D and 2D NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound would be complex, with signals spanning various regions corresponding to the different chemical environments of the protons. The following table summarizes the expected chemical shift ranges for the key structural motifs.

| Proton Type | Expected Chemical Shift (δ) ppm | Structural Motif |

| Olefinic Protons | 5.0 - 7.5 | C=CH |

| Protons on Oxygenated Carbons | 3.0 - 5.5 | CH-O |

| Anomeric Proton | 4.5 - 5.5 | O-CH-O (Sugar) |

| Aliphatic Protons | 0.8 - 2.5 | CH, CH₂, CH₃ |

| Amide Proton | 6.0 - 8.5 | NH-C=O |

| Protons adjacent to Carbonyl | 2.0 - 3.0 | CH-C=O |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the functional groups attached to each carbon atom.

| Carbon Type | Expected Chemical Shift (δ) ppm | Structural Motif |

| Carbonyl Carbons | 160 - 220 | C=O (Ester, Amide, Ketone) |

| Olefinic Carbons | 100 - 150 | C=C |

| Oxygenated Carbons | 50 - 90 | C-O |

| Anomeric Carbon | 90 - 110 | O-C-O (Sugar) |

| Aliphatic Carbons | 10 - 50 | CH, CH₂, CH₃ |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be crucial for obtaining structural information through fragmentation analysis.

Expected Mass Spectrometry Fragmentation

The fragmentation pattern of this compound in a tandem mass spectrum would be complex. Key fragmentation pathways would likely involve:

-

Loss of the sugar-amide side chain: This would be a prominent fragmentation, providing the mass of the aglycone.

-

Cleavage within the macrocyclic ring: This can occur at various points, particularly at ester linkages or adjacent to double bonds, providing information about the ring structure.

-

Fragmentation of the sugar moiety: Characteristic losses of water and smaller fragments from the sugar would help confirm its identity.

-

Decarboxylation: Loss of CO₂ from the tetronic acid moiety is also a possible fragmentation pathway.

| Precursor Ion (m/z) | Fragmentation | Resulting Fragment Ion (m/z) | Structural Information Gained |

| [M+H]⁺ or [M+Na]⁺ | Loss of sugar-amide | [Aglycone+H]⁺ or [Aglycone+Na]⁺ | Mass of the core macrocycle |

| [M+H]⁺ or [M+Na]⁺ | Cleavage of macrocycle | Various fragment ions | Connectivity within the macrocycle |

| [Sugar-amide+H]⁺ | Glycosidic bond cleavage | [Sugar+H]⁺ and [Amide+H]⁺ | Structure of the side chain |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of a complex natural product like this compound.

NMR Spectroscopy

-

Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the data.

-

1D NMR Experiments:

-

¹H NMR: To observe all proton signals.

-

¹³C NMR: To observe all carbon signals. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an ionization source like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

High-Resolution Mass Spectrometry (HRMS): The instrument is operated in full scan mode to accurately measure the mass-to-charge ratio (m/z) of the molecular ion. This data is used to calculate the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. The collision energy is varied to control the degree of fragmentation.

Visualizations

The following diagrams illustrate the logical workflows and potential signaling pathways related to the analysis of this compound.

Caption: Workflow for the isolation and structure elucidation of this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Identifying Putative Therapeutic Targets for Saccharocarcin A: A Proposed Research Framework

Abstract: Saccharocarcin A is a macrocyclic lactone derived from the bacterium Saccharothrix aerocolonigenes. Originally identified for its antibacterial properties, its potential as an anticancer agent remains unexplored. Notably, the initial characterization studies in 1997 reported it as non-cytotoxic. However, the broader class of macrocyclic lactones has since been recognized for its diverse anticancer activities, often mediated through the modulation of key cellular signaling pathways. This document outlines a hypothetical, yet scientifically grounded, framework for the systematic investigation of this compound's anticancer potential and the identification of its putative therapeutic targets. We present a series of proposed experimental protocols, hypothetical data tables, and conceptual diagrams to guide future research in this area. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the discovery of novel oncology therapeutics from natural products.

Introduction: Re-evaluating this compound in an Oncological Context

This compound is a member of the macrocyclic lactone family of natural products, first isolated from Saccharothrix aerocolonigenes subsp. antibiotica. The initial biological screening revealed activity against several bacterial species, but no significant cytotoxicity against mammalian cells at the concentrations tested. Despite this, the producing organism, S. aerocolonigenes, is also the source of other potent antitumor agents, such as rebeccamycin, a topoisomerase I inhibitor. This suggests a genetic predisposition for producing compounds with anticancer potential.

Furthermore, numerous macrocyclic lactones have been demonstrated to exhibit significant anticancer effects by targeting critical cellular processes.[1] These compounds can inhibit cancer cell proliferation, metastasis, and angiogenesis through the regulation of multiple signaling pathways.[1] Given the advances in high-throughput screening and molecular biology since its discovery, a re-evaluation of this compound's bioactivity profile using modern oncological research methods is warranted.

This guide proposes a comprehensive research workflow to:

-

Systematically screen this compound for cytotoxic activity against a diverse panel of human cancer cell lines.

-

Identify putative molecular targets and elucidate the mechanism of action if anticancer activity is observed.

-

Establish a foundation for potential future preclinical and clinical development.

Proposed Experimental Workflow and Putative Targets

To investigate the anticancer potential of this compound, a multi-stage experimental approach is proposed. This workflow is designed to move from broad phenotypic screening to specific target identification and validation.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Saccharocarcin A from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocarcin A is a novel macrocyclic lactone with significant biological activity, produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. As a member of the tetronic acid class of natural products, this compound and its analogs are of considerable interest for their potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from fermentation broth, compiled from published literature and established methodologies for the recovery of secondary metabolites from actinomycetes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference. This data is crucial for the design of effective extraction and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C67H101NO20 | [1] |

| Molecular Weight | 1240.5 g/mol | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in ethanol, methanol (B129727), DMSO, and DMF. Limited water solubility. | [1][2] |

| Class | Macrocyclic Lactone (Tetronic Acid Analog) | [3][4] |

Experimental Workflow

The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.

Caption: A schematic overview of the key stages involved in the production and purification of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the isolation and purification of this compound.

Fermentation of Saccharothrix aerocolonigenes

This protocol describes the cultivation of Saccharothrix aerocolonigenes subsp. antibiotica for the production of this compound. Peak production of the saccharocarcins has been reported to occur after approximately 95 hours of fermentation in a starch-rich medium.[3]

Materials:

-

Saccharothrix aerocolonigenes subsp. antibiotica culture

-

Seed culture medium (e.g., ISP2 medium)

-

Production medium (starch-rich)

-

Shake flasks or fermenter

-

Incubator shaker

Protocol:

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a suitable seed medium (e.g., ISP2: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L glucose, pH 7.2) with a stock culture of S. aerocolonigenes.

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

-

Production Fermentation:

-

Prepare the production medium. A representative starch-rich medium composition is provided in Table 2.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C with vigorous aeration and agitation for 95-120 hours.

-

Monitor the fermentation by measuring pH, cell growth, and optionally, this compound production by analytical HPLC.

-

Table 2: Representative Starch-Rich Fermentation Medium

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K2HPO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| CaCO3 | 2.0 |

| pH | 7.0-7.2 |

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth using solvent extraction.

Materials:

-

Fermentation broth

-

Centrifuge

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation of Biomass:

-

Harvest the fermentation broth and centrifuge at 5,000-8,000 x g for 20 minutes to separate the mycelium from the supernatant. The majority of this compound is expected to be in the supernatant.

-

-

Solvent Extraction:

-

Transfer the supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper organic layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

-

Concentration:

-

Combine the organic extracts.

-

Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Purification of this compound by HPLC

This protocol describes a two-step HPLC process for the purification of this compound from the crude extract.

Logical Relationship of Purification Steps

Caption: A flowchart illustrating the multi-step HPLC approach for purifying this compound.

A. Preparative HPLC

Materials:

-

Crude this compound extract

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size)

Protocol:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or DMSO.

-

HPLC Conditions:

-

Column: Preparative C18 column.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 40% to 90% acetonitrile over 40 minutes is a suggested starting point.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV at 230 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound.

B. Analytical HPLC for Final Purification and Purity Assessment

Materials:

-

This compound-containing fractions from preparative HPLC

-

Analytical HPLC system with a UV or PDA detector

-

Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Protocol:

-

Sample Preparation: Pool the fractions containing this compound from the preparative step and concentrate them under reduced pressure. Dissolve the residue in a suitable solvent.

-

HPLC Conditions:

-

Column: Analytical C18 column.

-

Mobile Phase A: Water with 0.1% formic acid (optional, for improved peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).

-

Gradient: A slower, more shallow gradient around the elution point of this compound, for example, 60-80% acetonitrile over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 230 nm and 280 nm.

-

-

Purity Assessment: Collect the main peak corresponding to this compound. Re-inject a small amount of the purified sample to confirm its purity, which should ideally be >95%.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during the purification process.

Table 3: Purification Summary of this compound

| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield (%) |

| Crude Extract | 100 | ||

| Preparative HPLC Pool | |||

| Final Purified Product | >95% |

Conclusion

The protocols outlined in this document provide a comprehensive guide for the isolation and purification of this compound from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica. Adherence to these methodologies, with potential optimization based on available equipment and specific experimental outcomes, should enable the successful recovery of high-purity this compound for further research and development.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Screening and purification of natural products from actinomycetes that affect the cell shape of fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Culturing Saccharothrix aerocolonigenes for Optimal Saccharocarcin A Production: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharocarcin A, a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has demonstrated notable antibiotic properties. This document provides detailed application notes and experimental protocols for the cultivation of Saccharothrix aerocolonigenes to achieve optimal production of this compound. The protocols outlined below are based on established methodologies for actinomycete fermentation and secondary metabolite extraction, tailored with specific findings for Saccharothrix species.

Data Presentation: Culture Conditions for Saccharothrix Species

The following table summarizes culture conditions reported for Saccharothrix species, providing a baseline for optimizing this compound production.

| Parameter | Saccharothrix aerocolonigenes subsp. antibiotica (for Saccharocarcins) | Saccharothrix yanglingensis (for antimicrobial metabolites) | Lentzea aerocolonigenes (Synonym) | Recommended Starting Conditions for this compound |

| Carbon Source | Starch-rich medium[1] | Not specified | Glucose (4.0 g/L)[2] | Soluble Starch (20 g/L) |

| Nitrogen Source | Not specified | Not specified | Yeast Extract (4.0 g/L)[2] | Yeast Extract (5.0 g/L) |

| Additional Media Components | Not specified | Rapeseed meal (4 g/L), KH₂PO₄ (0.1 g/L), MgSO₄·7H₂O (0.6 g/L)[3] | Malt Extract (10.0 g/L), CaCO₃ (2.0 g/L)[2] | K₂HPO₄ (1.0 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L), CaCO₃ (2.0 g/L) |

| Initial pH | Not specified | 7.0[3] | Not specified | 7.0 |

| Temperature | Not specified | 25°C[3] | 28°C[2] | 28°C |

| Agitation | Not specified | 100 rpm[3] | Not specified | 150-200 rpm |

| Incubation Time | 95 hours (peak production)[1] | Not specified | Not specified | 96-120 hours |

Experimental Protocols

Protocol 1: Inoculum Preparation

A two-stage seed culture protocol is recommended to ensure a healthy and abundant inoculum for the production phase.

-

Stage 1: Spore Suspension Preparation

-

Culture Saccharothrix aerocolonigenes on a suitable agar (B569324) medium (e.g., GYM Streptomyces Agar) at 28°C for 7-10 days until sporulation is observed.

-

Aseptically scrape the surface of the agar plate with a sterile loop and suspend the spores in sterile distilled water containing 0.01% (v/v) Tween 80.

-

Vortex the suspension vigorously to ensure homogeneity.

-

Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.

-

-

Stage 2: Seed Culture

-

Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension to a final concentration of 1% (v/v).

-

Incubate the flask at 28°C on a rotary shaker at 180 rpm for 48-72 hours.

-

Protocol 2: Production of this compound

This protocol outlines the fermentation process for the production of this compound in a laboratory-scale fermenter.

-

Production Medium Preparation

-

Prepare the production medium with the following composition (per liter):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

NaCl: 0.5 g

-

CaCO₃: 2 g

-

-

Adjust the initial pH of the medium to 7.0 before sterilization.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

-

Fermentation

-

Inoculate the production medium with the seed culture (from Protocol 1) at a 5% (v/v) ratio.

-

Incubate the culture at 28°C.

-

Maintain agitation at 150-200 rpm and provide sterile aeration. The optimal aeration rate should be determined empirically but can be started at 1 vvm (volume of air per volume of medium per minute).

-

Monitor the fermentation for 96-120 hours. Peak production of saccharocarcins has been reported at 95 hours.[1]

-

Protocol 3: Extraction and Quantification of this compound

This protocol describes the extraction of this compound from the fermentation broth and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).

-

Extraction

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 15 minutes.

-

This compound is a large, complex molecule (C67H101NO20) and is soluble in solvents like ethanol (B145695) and methanol (B129727).[4] Therefore, extract the supernatant with an equal volume of ethyl acetate (B1210297) or n-butanol twice.

-

Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Extract the mycelial pellet with methanol or acetone (B3395972) to recover any intracellular product. Evaporate the solvent and combine the residue with the supernatant extract.

-

Dissolve the dried crude extract in a known volume of methanol for HPLC analysis.

-

-

Quantification by HPLC

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for separating complex natural products. A specific gradient should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of a purified sample of this compound.

-

Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the crude extract.

-

Mandatory Visualizations

Experimental Workflow

Caption: A streamlined workflow for the production and analysis of this compound.

Hypothetical this compound Biosynthesis Regulation

While the specific signaling pathway for this compound biosynthesis is not fully elucidated, a general model for secondary metabolite regulation in actinomycetes can be proposed. This often involves a two-component system and a cascade of regulatory proteins that respond to nutritional cues and cellular stress, ultimately activating the biosynthetic gene cluster.

Caption: A proposed regulatory cascade for this compound biosynthesis.

References

- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lentzea aerocolonigenes C-38383-RK2 | DSM 44217, ATCC 39243 | BacDiveID:13300 [bacdive.dsmz.de]

- 3. Influence of the Medium Composition and the Culture Conditions on Surfactin Biosynthesis by a Native Bacillus subtilis natto BS19 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Standard Operating Procedures for In Vitro Testing of Saccharocarcin A

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Saccharocarcin A is a novel macrocyclic lactone with potential anti-cancer properties.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its effects on cancer cell viability, proliferation, and the underlying cellular signaling pathways. The following procedures are designed to ensure reproducibility and accuracy in assessing the anti-cancer efficacy of this compound. A variety of in vitro assays are available to assess the anti-cancer properties of compounds, including those that measure cell viability, apoptosis, and cell migration.[3][4][5][6]

Hypothesized Mechanism of Action:

This compound is hypothesized to exert its anti-cancer effects by inhibiting the mTORC1 signaling pathway, a central regulator of cell growth and metabolism that is often hyperactivated in cancer.[7] This inhibition is thought to occur through the indirect suppression of the upstream kinase Akt, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[8] The mTORC1 pathway, when active, promotes the production of lipids and other molecules necessary for cell growth.[7] By inhibiting this pathway, this compound is expected to reduce cell proliferation and survival.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability in response to potential therapeutic agents.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[12]

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 | 24 | |

| 48 | ||

| 72 | ||

| Ovcar-3 | 24 | |

| 48 | ||

| 72 | ||

| M-14 | 24 | |

| 48 | ||

| 72 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.[12]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Table 2: Apoptotic and Necrotic Cell Percentages after this compound Treatment

| Treatment | Quadrant | % of Cells |

| Control | Q1 (Necrotic) | |

| Q2 (Late Apoptotic) | ||

| Q3 (Viable) | ||

| Q4 (Early Apoptotic) | ||

| This compound | Q1 (Necrotic) | |

| Q2 (Late Apoptotic) | ||

| Q3 (Viable) | ||

| Q4 (Early Apoptotic) |

Visualizations

Signaling Pathway

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

References

- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axxam.com [axxam.com]

- 5. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Comprehensive In Vitro Biology, Assay & Screening Services | CRO [aurigeneservices.com]

- 7. Major Cellular Signaling Pathway Contributes To Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 8. Signaling Pathways | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 11. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Effect of Saccharin and Caffeine on Antiproliferative Activity in Human Ovarian Carcinoma Ovcar-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antibacterial Susceptibility Testing of Saccharocarcin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocarcin A belongs to a family of novel macrocyclic lactones produced by Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] These compounds have demonstrated activity against a range of bacteria, including Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1] To facilitate further research and development of this compound as a potential antibacterial agent, standardized protocols for evaluating its efficacy are essential.

These application notes provide detailed methodologies for determining the antibacterial susceptibility of microorganisms to this compound. The primary protocols covered are Minimum Inhibitory Concentration (MIC) determination via broth microdilution and time-kill kinetic assays. These methods are fundamental in preclinical assessment of new antimicrobial compounds. While specific data for this compound is not publicly available, this document provides robust, adaptable protocols and data presentation templates to guide researchers in their investigations.

Data Presentation

Quantitative data from antibacterial susceptibility testing should be organized for clarity and comparative analysis. The following tables are templates for recording experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Notes |

| Staphylococcus aureus | e.g., 29213 | |||

| Micrococcus luteus | e.g., 4698 | |||

| Enterococcus faecalis | e.g., 29212 | |||

| Escherichia coli | e.g., 25922 | |||

| Pseudomonas aeruginosa | e.g., 27853 |

Table 2: Time-Kill Kinetics of this compound against a Representative Bacterial Strain (e.g., S. aureus)

| Time (hours) | Growth Control (Log10 CFU/mL) | This compound at 1x MIC (Log10 CFU/mL) | This compound at 2x MIC (Log10 CFU/mL) | This compound at 4x MIC (Log10 CFU/mL) |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 6 | ||||

| 8 | ||||

| 12 | ||||

| 24 |

Experimental Protocols

The following are standardized protocols that can be adapted for testing this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field.[3][4]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5][6][7]

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

-

Dilute the adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[8]

-

-

Preparation of this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.

-

Typically, 100 µL of CAMHB is added to wells 2 through 12.

-

Add 200 µL of the starting concentration of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not inoculate the sterility control well (well 12).

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[9] This can be assessed visually or with a microplate reader. The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

-

Protocol 2: Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.[10][11]

Materials:

-

This compound stock solution

-

Bacterial strain at logarithmic growth phase

-

CAMHB

-

Sterile flasks or tubes

-

Incubator shaker (35 ± 2°C)

-

Micropipettes and sterile tips

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Timer

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of the test bacterium in CAMHB.

-

Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute this culture to a final concentration of approximately 5 x 10⁵ CFU/mL in several flasks, one for each condition to be tested.

-

-

Exposure to this compound:

-

Add this compound to the flasks at different multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a growth control flask with no antibiotic.

-

-

Sampling and Viable Cell Counting:

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[10]

-

Perform serial ten-fold dilutions of the aliquot in sterile cold saline.

-

Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[10] A bacteriostatic effect is observed when there is a <3-log10 reduction in the bacterial count over 24 hours.

-

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for antibacterial susceptibility testing.

Caption: Workflow for Antibacterial Susceptibility Testing.

Potential Mechanisms of Action

The specific mechanism of action for this compound is not yet fully elucidated. However, many antibiotics target key bacterial cellular processes. This diagram illustrates common targets for antibacterial agents.

Caption: Potential Bacterial Targets of Antibiotics.

References

- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. apec.org [apec.org]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. emerypharma.com [emerypharma.com]

- 11. linnaeusbio.com [linnaeusbio.com]

Asymmetric Total Synthesis of Saccharocarcin A Core Structure: A Review of a Synthetic Challenge

Despite its intriguing structure and potential biological activity, a completed asymmetric total synthesis of the Saccharocarcin A core structure has not yet been reported in peer-reviewed scientific literature. This complex natural product, a macrocyclic lactone with a dense array of stereocenters, presents a formidable challenge to synthetic chemists. The absence of a published synthetic route precludes the creation of detailed application notes and experimental protocols as requested.

This compound belongs to a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes. These compounds have been noted for their antibacterial activity. The intricate architecture of the this compound core, characterized by a large macrolide ring, multiple stereogenic centers, and sensitive functional groups, places it in a category of highly complex natural products that test the limits of modern synthetic methodology.

The Synthetic Void